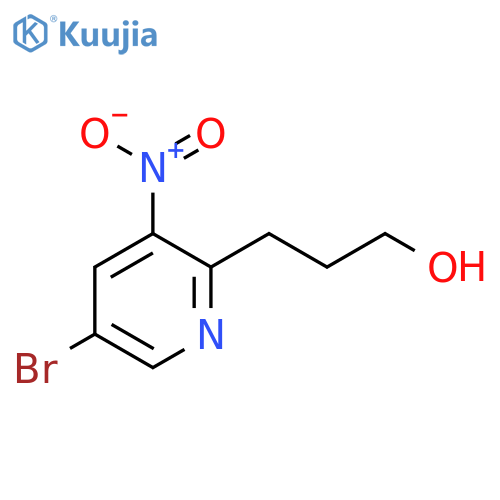

Cas no 2229011-83-8 (3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol)

2229011-83-8 structure

商品名:3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol

- EN300-1921997

- 2229011-83-8

-

- インチ: 1S/C8H9BrN2O3/c9-6-4-8(11(13)14)7(10-5-6)2-1-3-12/h4-5,12H,1-3H2

- InChIKey: CNBUVNRGFGEXTQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1)[N+](=O)[O-])CCCO

計算された属性

- せいみつぶんしりょう: 259.97965g/mol

- どういたいしつりょう: 259.97965g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1921997-5.0g |

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |

2229011-83-8 | 5g |

$3105.0 | 2023-06-01 | ||

| Enamine | EN300-1921997-1g |

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |

2229011-83-8 | 1g |

$1070.0 | 2023-09-17 | ||

| Enamine | EN300-1921997-10g |

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |

2229011-83-8 | 10g |

$4606.0 | 2023-09-17 | ||

| Enamine | EN300-1921997-0.05g |

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |

2229011-83-8 | 0.05g |

$900.0 | 2023-09-17 | ||

| Enamine | EN300-1921997-10.0g |

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |

2229011-83-8 | 10g |

$4606.0 | 2023-06-01 | ||

| Enamine | EN300-1921997-0.25g |

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |

2229011-83-8 | 0.25g |

$985.0 | 2023-09-17 | ||

| Enamine | EN300-1921997-0.5g |

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |

2229011-83-8 | 0.5g |

$1027.0 | 2023-09-17 | ||

| Enamine | EN300-1921997-0.1g |

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |

2229011-83-8 | 0.1g |

$943.0 | 2023-09-17 | ||

| Enamine | EN300-1921997-5g |

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |

2229011-83-8 | 5g |

$3105.0 | 2023-09-17 | ||

| Enamine | EN300-1921997-1.0g |

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol |

2229011-83-8 | 1g |

$1070.0 | 2023-06-01 |

3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

2229011-83-8 (3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量